

Echineneone from Marine Invertebrates: Application Notes and Protocols for Extraction and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echineneone*

Cat. No.: *B051690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echineneone, a provitamin A carotenoid, is a pigment of significant interest found in various marine invertebrates. It is particularly abundant in the gonads of sea urchins, where it plays a crucial role in reproductive processes and contributes to the desirable color of sea urchin roe, a culinary delicacy.^{[1][2][3]} Beyond its role as a pigment, **echineneone** exhibits potent antioxidant properties, making it a promising candidate for applications in the pharmaceutical, nutraceutical, and cosmetic industries.

These application notes provide a comprehensive overview of the methods for extracting, purifying, and analyzing **echineneone** from marine invertebrate sources. The protocols detailed below are designed to guide researchers in obtaining high-purity **echineneone** for further investigation and product development.

Data Presentation: Echineneone Content and Extraction Yields

The concentration of **echineneone** can vary significantly depending on the species of marine invertebrate, their diet, and geographical location. Sea urchins are the most prominent source

of this carotenoid. The following tables summarize quantitative data on **echinenone** content and yields from various extraction methods.

Table 1: **Echinone** Content in Sea Urchin Gonads

Sea Urchin Species	Echinone Content (% of Total Carotenoids)	Reference
Paracentrotus lividus	50-60%	[4][5]
Evechinus chloroticus	Major carotenoid present	[2][6][7]

Table 2: Overview of Extraction Methods for Carotenoids from Marine Sources

Extraction Method	Principle	Typical Solvents	Key Parameters	Advantages	Disadvantages
Conventional Solvent Extraction	Leaching of carotenoids from the matrix using organic solvents.	Acetone, Ethanol, Hexane, Chloroform, Methanol	Solvent-to-solid ratio, Temperature, Time	Simple, low equipment cost	Time-consuming, large solvent consumption, potential for thermal degradation
Microwave-Assisted Extraction (MAE)	Microwaves heat the solvent and sample, causing cell rupture and enhanced mass transfer.	Ethanol, Acetone	Microwave power, Time, Temperature, Solvent-to-solid ratio	Reduced extraction time and solvent volume, higher yield	Requires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE)	Acoustic cavitation creates micro-jets and shockwaves that disrupt cell walls and enhance solvent penetration.	Ethanol, Acetone, Vegetable Oils	Ultrasonic power, Frequency, Time, Temperature	Reduced extraction time, lower temperatures, improved yields	Can generate free radicals, equipment cost
Supercritical Fluid Extraction (SFE)	Uses a supercritical fluid (typically CO ₂) as the solvent, offering	Supercritical CO ₂ , Ethanol (co-solvent)	Pressure, Temperature, CO ₂ flow rate, Co-solvent percentage	"Green" solvent, selective extraction, solvent-free product	High initial investment, requires high pressure

tunable
solvating
power.

Pressurized Liquid Extraction (PLE)	Employs solvents at elevated temperatures and pressures to increase extraction efficiency.	Ethanol, Acetone, Dichlorometh ane	Temperature, Pressure, Static/Dynami c time	Fast, low solvent consumption, high efficiency	High pressure and temperature can degrade labile compounds
--	--	---	--	--	---

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of Echineneone from Sea Urchin Gonads with Saponification

This protocol is adapted from methods developed for the extraction of carotenoids from the New Zealand sea urchin *Evechinus chloroticus*, which has a high lipid content.[2][6][7]

Materials:

- Sea urchin gonads (fresh or frozen)
- Acetone (analytical grade)
- Methanol (analytical grade)
- Potassium hydroxide (KOH) solution (e.g., 60% w/v in distilled water)
- Hexane or Diethyl ether
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

- Homogenizer
- Centrifuge
- Rotary evaporator
- Separatory funnel

Procedure:

- Homogenization: Homogenize 1 g of sea urchin gonad tissue in 10 mL of acetone until a uniform slurry is obtained.
- Extraction:
 - Centrifuge the homogenate at 3000 x g for 5 minutes.
 - Collect the supernatant.
 - Re-extract the pellet with 10 mL of acetone until the pellet is colorless.
 - Pool all the acetone extracts.
- Saponification (to remove lipids):
 - Add 1 mL of 60% KOH to the pooled acetone extract.
 - Incubate the mixture in the dark at room temperature for 12-16 hours (overnight) to saponify the lipids.
- Liquid-Liquid Partitioning:
 - Transfer the saponified extract to a separatory funnel.
 - Add 20 mL of hexane (or diethyl ether) and 20 mL of saturated NaCl solution.
 - Shake the funnel vigorously and allow the layers to separate.
 - Collect the upper organic layer containing the carotenoids.

- Repeat the extraction of the aqueous layer with another 20 mL of hexane.
- Pool the organic layers.
- Washing: Wash the pooled organic extract with distilled water to remove any residual KOH and water-soluble impurities.
- Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.
- Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Storage: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetone or methanol) and store at -20°C or lower in the dark.

Protocol 2: Microwave-Assisted Extraction (MAE) of Carotenoids from Marine Invertebrates

This is a general protocol that can be optimized for **echinenone** extraction.

Materials:

- Freeze-dried and powdered marine invertebrate tissue
- Ethanol (90%)
- MAE system
- Extraction vessel
- Filtration system

Procedure:

- Sample Preparation: Weigh 1 g of the powdered sample and place it in the MAE vessel.
- Solvent Addition: Add 20 mL of 90% ethanol to the vessel (solvent-to-solid ratio of 20:1).
- Extraction:

- Set the MAE parameters. Typical starting parameters are:
 - Microwave power: 400 W
 - Temperature: 50°C
 - Extraction time: 10 minutes
- Filtration: After extraction, allow the sample to cool and then filter the extract to separate the solid residue.
- Solvent Evaporation and Storage: Evaporate the solvent and store the extract as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Carotenoids from Marine Invertebrates

This is a general protocol that can be optimized for **echinenone** extraction.

Materials:

- Freeze-dried and powdered marine invertebrate tissue
- Acetone or ethanol
- Ultrasonic bath or probe sonicator
- Extraction vessel
- Filtration system

Procedure:

- Sample Preparation: Place 1 g of the powdered sample into an extraction vessel.
- Solvent Addition: Add 20 mL of acetone or ethanol (solvent-to-solid ratio of 20:1).
- Extraction:

- Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
- Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
- Filtration and Further Processing: Filter the extract and process it as described in Protocol 1.

Protocol 4: Purification of **Echinone** by Column Chromatography

This protocol outlines the purification of **echinone** from a crude extract.

Materials:

- Crude **echinone** extract
- Silica gel (60-120 mesh)
- Glass column
- Solvent system (e.g., n-hexane and ethyl acetate gradient)
- Collection tubes
- TLC plates and developing chamber

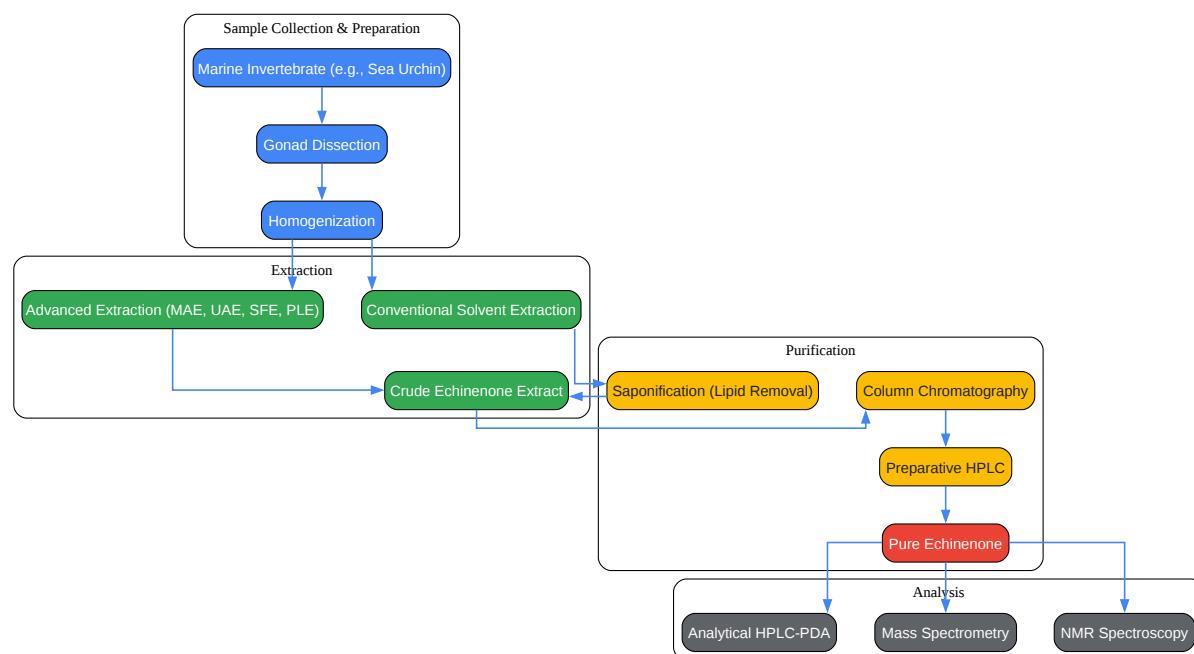
Procedure:

- Column Packing:
 - Prepare a slurry of silica gel in n-hexane.
 - Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.
 - Add a layer of sand on top of the silica gel bed.
- Sample Loading:

- Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).
- Carefully load the sample onto the top of the column.
- Elution:
 - Begin elution with 100% n-hexane.
 - Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).
 - Collect fractions of the eluate in separate tubes.
- Monitoring:
 - Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
 - Identify the fractions containing **echinenone** (typically an orange-red band).
- Pooling and Evaporation: Pool the pure **echinenone** fractions and evaporate the solvent to obtain the purified compound.

Protocol 5: Analysis and Final Purification by High-Performance Liquid Chromatography (HPLC)

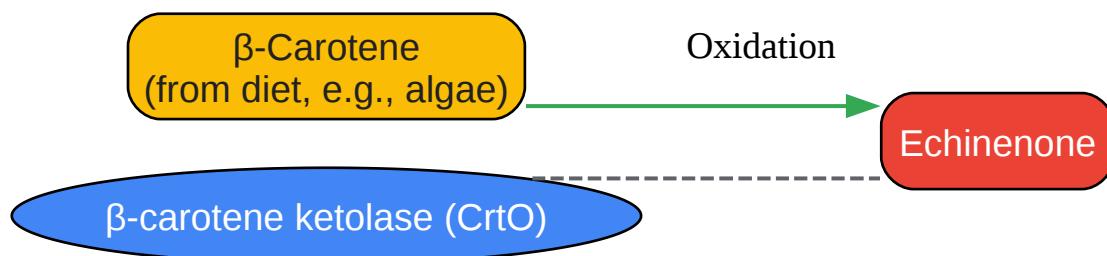
Materials:


- Purified **echinenone** from column chromatography
- HPLC system with a photodiode array (PDA) or UV-Vis detector
- C18 or C30 reversed-phase HPLC column
- Mobile phase solvents (e.g., methanol, water, tert-butyl methyl ether)

Procedure:

- Sample Preparation: Dissolve a small amount of the purified **echinenone** in the mobile phase.
- Analytical HPLC:
 - Inject the sample into the HPLC system.
 - A typical mobile phase gradient for carotenoid analysis on a C18 column is a binary system of methanol/water and tert-butyl methyl ether.[6]
 - Set the detector to monitor at the maximum absorption wavelength of **echinenone** (around 458 nm in hexane).
 - Identify the **echinenone** peak based on its retention time and UV-Vis spectrum.
- Preparative HPLC (for high purity):
 - Scale up the analytical method to a preparative HPLC system with a larger column.
 - Inject a larger amount of the partially purified extract.
 - Collect the fraction corresponding to the **echinenone** peak.
 - Evaporate the solvent to obtain highly purified **echinenone**.

Visualization of Workflows and Pathways

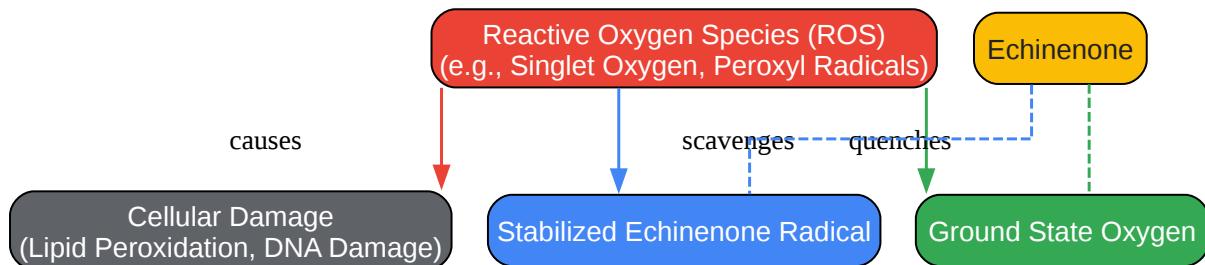

Experimental Workflow for Echinone Extraction and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for **Echinonone** Extraction and Purification.

Biosynthetic Pathway of Echinone from β -Carotene

Echinone is not synthesized de novo by marine invertebrates but is rather a metabolic product of dietary carotenoids, primarily β -carotene.^[1] The biosynthesis is catalyzed by the enzyme β -carotene ketolase.^[8]



[Click to download full resolution via product page](#)

Caption: Biosynthesis of **Echinone** from β -Carotene.

Antioxidant Mechanism of Echinone (General Carotenoid Pathway)

Echinone, like other carotenoids, can exert its antioxidant effects through various mechanisms, including quenching of singlet oxygen and scavenging of free radicals. This helps to protect cells from oxidative stress.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Extraction and analysis of carotenoids from the New Zealand sea urchin *Evechinus chloroticus* gonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoids in the sea urchin *Paracentrotus lividus*: occurrence of 9'-cis-echinenone as the dominant carotenoid in gonad colour determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Improved production of echinenone and canthaxanthin in transgenic *Nostoc* sp. PCC 7120 overexpressing a heterologous *crtO* gene from *Nostoc flagelliforme* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Echinenone from Marine Invertebrates: Application Notes and Protocols for Extraction and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051690#echinenone-extraction-from-marine-invertebrates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com